Benzimidazole, 2-(2-piperidinoethyl)-
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Overview
Description
Benzimidazole, 2-(2-piperidinoethyl)- is a heterocyclic aromatic compound that features a benzimidazole core structure with a piperidinoethyl substituent at the 2-position. Benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities . The addition of a piperidinoethyl group enhances the compound’s biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole, 2-(2-piperidinoethyl)- typically involves the reaction of benzimidazole with 2-chloroethylpiperidine hydrochloride in the presence of a base such as potassium hydroxide (KOH) in ethanol (EtOH). The mixture is heated under reflux conditions for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for higher yields and efficiency. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzimidazole, 2-(2-piperidinoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as sodium metabisulphite.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the piperidinoethyl group.
Common Reagents and Conditions
Oxidation: Sodium metabisulphite in a solvent mixture under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Benzimidazole, 2-(2-piperidinoethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of benzimidazole, 2-(2-piperidinoethyl)- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases or interact with DNA/RNA, affecting cellular processes and leading to anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Phenylbenzimidazole: Known for its anticancer properties.
2-Aminobenzimidazole: Exhibits antimicrobial and antifungal activities
Uniqueness
Benzimidazole, 2-(2-piperidinoethyl)- is unique due to the presence of the piperidinoethyl group, which enhances its biological activity and potential therapeutic applications compared to other benzimidazole derivatives .
Biological Activity
Benzimidazole derivatives, including 2-(2-piperidinoethyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, supported by case studies and relevant data.
Chemical Structure and Properties
The compound Benzimidazole, 2-(2-piperidinoethyl)- features a benzimidazole core with a piperidinoethyl substituent at the 2-position. This structural modification is critical as it influences the compound's interaction with biological targets.
Biological Activities
Benzimidazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Many derivatives demonstrate significant antibacterial and antifungal properties. For instance, compounds have been shown to inhibit bacteria such as Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Effects : Benzimidazoles have been reported to interact with various receptors involved in inflammatory pathways. For example, certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
- Analgesic Activity : Some benzimidazole derivatives have been synthesized and tested for analgesic properties, showing comparable effects to standard analgesics like diclofenac .
Structure-Activity Relationship (SAR)
The efficacy of benzimidazole derivatives is often linked to specific structural features. Key findings from various studies include:
- Positioning of Substituents : Substituents at the N1, C2, C5, and C6 positions significantly affect biological activity. For instance, modifications at the C2 position can enhance anti-inflammatory effects by targeting specific receptors .
- Functional Groups : The presence of electron-donating or withdrawing groups can alter the lipophilicity and overall bioactivity. Compounds with hydrophobic units tend to show improved antimicrobial activity due to better membrane penetration .
1. Antimicrobial Activity
A study investigated the antimicrobial effects of various benzimidazole derivatives against M. tuberculosis. The results indicated that certain compounds effectively inhibited bacterial growth, with MIC values significantly lower than those of standard treatments .
2. Anti-inflammatory Properties
Research has demonstrated that specific benzimidazole derivatives exhibit potent inhibition of COX-1 and COX-2 enzymes. For example, compounds bearing methoxy or chloro substituents showed enhanced anti-inflammatory activity compared to their unsubstituted counterparts .
Table 1: Summary of Biological Activities of Benzimidazole Derivatives
Activity Type | Example Compounds | Mechanism of Action |
---|---|---|
Antibacterial | 5-[2-(2-Methylbenzimidazol-1-yl)... | Inhibition of bacterial topoisomerases |
Anti-inflammatory | 4-benzimidazolyl-N-piperazinethyl | COX inhibition |
Analgesic | 2-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole | Pain relief through receptor modulation |
Properties
CAS No. |
5496-27-5 |
---|---|
Molecular Formula |
C14H19N3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-(2-piperidin-1-ylethyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H19N3/c1-4-9-17(10-5-1)11-8-14-15-12-6-2-3-7-13(12)16-14/h2-3,6-7H,1,4-5,8-11H2,(H,15,16) |
InChI Key |
WHQOMIHMUVODCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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